4-氨基-2-异丙氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

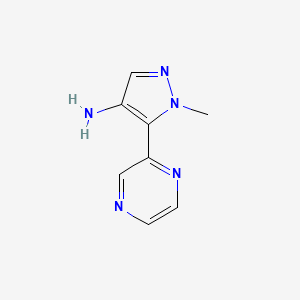

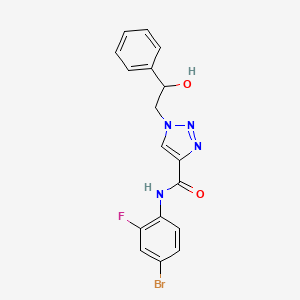

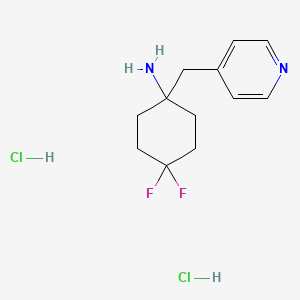

4-Amino-2-isopropoxy-benzoic acid is a derivative of 4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA), which is an organic compound with the formula H2NC6H4CO2H . The compound consists of a benzene ring substituted with amino and carboxyl groups . It is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorus oxychloride .

Synthesis Analysis

The synthesis of 4-Amino-2-isopropoxy-benzoic acid and its derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction is also a common method used in the synthesis of organoboron compounds .Molecular Structure Analysis

The molecular structure of 4-Amino-2-isopropoxy-benzoic acid is similar to that of 4-Aminobenzoic acid, with the addition of an isopropoxy group . The compound has a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis

4-Amino-2-isopropoxy-benzoic acid, like other aminobenzoic acid derivatives, can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from an organic compound .科学研究应用

降解途径和副产物

对先进氧化工艺 (AOP) 降解对乙酰氨基酚的研究强调了各种副产物的生成,包括 4-氨基苯酚和苯甲酸衍生物。这些研究阐明了降解副产物的途径和生物毒性,有助于了解水源中难降解化合物的环境影响和处理策略 (Qutob 等,2022)。

药代动力学和稳定性

研究了相关化合物尼替西农 (NTBC) 在不同条件下的稳定性和降解产物,揭示了 2-氨基-4-(三氟甲基)苯甲酸 (ATFA) 和 2-硝基-4-(三氟甲基)苯甲酸 (NTFA) 的形成。此类研究对于了解药物化合物的药代动力学和安全性以及它们的環境稳定性和影响至关重要 (Barchańska 等,2019)。

生物活性及相互作用

对苯甲酸及其衍生物(包括它们作为食品和饲料添加剂的作用)的综述强调了调节肠道功能。这项研究证明了此类化合物通过饮食方式促进健康以及它们在改善肠道功能和整体健康方面的潜在治疗应用的重要性 (Mao 等,2019)。

环境和健康影响

对除草剂(如 2,4-D)的毒性和环境影响的研究提供了对化学化合物的生态后果和健康风险的见解。这些知识对于发展更安全的农业实践和了解化学物质暴露对健康和环境的长期影响至关重要 (Zuanazzi 等,2020)。

安全和危害

作用机制

Target of Action

Aminosalicylic acid, a compound with a similar structure, is known to target mycobacterium tuberculosis . It’s important to note that the specific targets can vary depending on the structural differences between the compounds.

Mode of Action

Aminosalicylic acid, a structurally similar compound, has been reported to inhibit the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid is known to inhibit folic acid synthesis , which is a crucial pathway for the survival and growth of many bacteria. By inhibiting this pathway, aminosalicylic acid can prevent the growth and multiplication of bacteria.

Pharmacokinetics

Aminosalicylic acid, a structurally similar compound, is known to have a short serum half-life of one hour for the free drug

Result of Action

Aminosalicylic acid is known to have bacteriostatic effects against mycobacterium tuberculosis . This means it prevents the bacteria from multiplying without necessarily killing them. It also inhibits the onset of bacterial resistance to other drugs such as streptomycin and isoniazid .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors . These include the reaction conditions and the nature of the organoboron reagents used .

属性

IUPAC Name |

4-amino-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAHWRSVLGUIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2486-78-4 |

Source

|

| Record name | 4-amino-2-(propan-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)